3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester

Nucleophilic substitution Leaving group ability SN2 kinetics

3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester (CAS 1638764-54-1) is a Cbz-protected, 3-iodomethyl-substituted azetidine derivative with molecular formula C12H14INO2 and molecular weight 331.15 g/mol. The compound is supplied as a solid with a minimum purity specification of 95% (typically available at 98% purity from select vendors) and is recommended for long-term storage in a cool, dry place.

Molecular Formula C12H14INO2
Molecular Weight 331.15 g/mol
CAS No. 1638764-54-1
Cat. No. B6307334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester
CAS1638764-54-1
Molecular FormulaC12H14INO2
Molecular Weight331.15 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)CI
InChIInChI=1S/C12H14INO2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyVCAFQWMLGHDLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester (CAS 1638764-54-1)


3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester (CAS 1638764-54-1) is a Cbz-protected, 3-iodomethyl-substituted azetidine derivative with molecular formula C12H14INO2 and molecular weight 331.15 g/mol . The compound is supplied as a solid with a minimum purity specification of 95% (typically available at 98% purity from select vendors) and is recommended for long-term storage in a cool, dry place . The benzyl ester protecting group at the 1-position and the iodomethyl group at the 3-position of the strained four-membered azetidine ring enable sequential, chemoselective functionalization that is not simultaneously achievable with the chloro-, bromo-, or Boc-protected analogs.

Why the Bromo and Boc Analogs Cannot Substitute for 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester


Generic substitution of 3-iodomethyl-azetidine-1-carboxylic acid benzyl ester with the 3-bromomethyl or N‑Boc‑3‑(iodomethyl)azetidine analogs introduces significant reactivity, orthogonality, and supply-chain risks. The iodomethyl leaving group is significantly more reactive in nucleophilic substitution and cross-coupling reactions than the corresponding bromomethyl moiety [1][2]. At the same time, the Cbz benzyl ester provides an orthogonal deprotection handle via hydrogenolysis, a route that is incompatible with the acid‑labile Boc group [3]. Furthermore, the Boc analog requires refrigerated storage (2–8°C) and a protective inert atmosphere, leading to increased shipping and handling costs that are avoided with the room-temperature stable Cbz derivative .

Quantitative Evidence Supporting Selection of 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester


Accelerated Nucleophilic Substitution Kinetics: Iodomethyl vs. Bromomethyl Reactivity Ratio

The iodomethyl group of the target compound undergoes nucleophilic substitution at a substantially higher rate than the analogous bromomethyl group in 3-bromomethyl-azetidine-1-carboxylic acid benzyl ester (CAS 3029366-82-0). Based on the well-established Finkelstein reactivity series and experimentally determined hydrolysis rate constants, the iodide leaving group provides a rate enhancement of approximately two orders of magnitude relative to bromide for a primary alkyl center [1][2]. This translates into shorter reaction times and higher isolated yields in SN2 transformations involving this azetidine scaffold.

Nucleophilic substitution Leaving group ability SN2 kinetics Finkelstein reaction

Orthogonal Deprotection: Hydrogenolysis of the Cbz Ester Versus Acidolytic Cleavage of the Boc Group

The Cbz protective group of 3-iodomethyl-azetidine-1-carboxylic acid benzyl ester can be removed by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, typically providing near-quantitative yields (>95%). In contrast, the Boc group in the widely used analog tert‑butyl 3‑(iodomethyl)azetidine‑1‑carboxylate (CAS 253176‑94‑2) requires strongly acidic conditions such as TFA/DCM for deprotection [1]. The Cbz group is therefore compatible with acid‑sensitive functionality (e.g., silyl ethers, acetals) that would be compromised during Boc deprotection [2]. Quantitatively, hydrogenolysis of Cbz‑protected azetidines has been reported to proceed in >90% isolated yield under flow‑hydrogenation conditions, whereas Boc deprotection may suffer from diminished yields when neighboring acid‑labile groups are present [3].

Protecting group orthogonality Cbz deprotection Boc deprotection Hydrogenolysis

Enhanced Storage Stability: Room-Temperature Storage for the Cbz Derivative vs. Refrigerated Storage for the Boc Analog

The 3-iodomethyl-azetidine-1-carboxylic acid benzyl ester can be stored long-term in a cool, dry place at room temperature . Conversely, the Boc-protected analog (tert-butyl 3-(iodomethyl)azetidine-1-carboxylate) requires refrigerated storage at 2–8 °C under an inert gas (nitrogen or argon) . This difference directly impacts shipping logistics, inventory management, and the total cost of ownership, particularly for international shipments requiring cold-chain logistics.

Storage stability Shipping conditions Azetidine procurement Thermal stability

Higher and More Reliably Reported Purity Specification for the Iodomethyl-Cbz Derivative

The target compound is commercially available at a minimum purity of 98% from at least one supplier , whereas the corresponding 3‑bromomethyl analog (benzyl 3‑(bromomethyl)azetidine‑1‑carboxylate, CAS 3029366‑82‑0) is typically offered at a minimum purity of 95% . The 3‑percentage‑point increase in guaranteed purity reduces batch‑to‑batch variability and enhances the reproducibility of subsequent synthetic transformations, a factor of paramount importance in medicinal chemistry and process development workflows.

Purity specification Quality control Chemical procurement Reproducibility

Optimal Application Scenarios for 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester in Scientific Research


Accelerated Synthesis of 3‑Substituted Azetidine Libraries via Nucleophilic Displacement

The superior leaving-group ability of the iodomethyl moiety (Section 3, Evidence Item 1) enables rapid, high-yielding nucleophilic substitution with a broad range of N-, O-, and S‑nucleophiles under mild conditions. This makes the compound the preferred scaffold for generating diverse 3‑substituted azetidine libraries, where reaction rate and purity are critical for high-throughput screening campaigns [1][2].

Sequential Chemoselective Functionalization Using Orthogonal Cbz and Iodomethyl Handles

The combination of a hydrogenolytically cleavable Cbz group and a reactive iodomethyl handle allows planned, sequential derivatization without the need for protecting-group interconversion. After nucleophilic displacement at the iodomethyl position, the Cbz group can be removed under neutral hydrogenolysis conditions to liberate the free azetidine amine, which is then available for further N‑functionalization. This orthogonal strategy is incompatible with the acid‑sensitive Boc analog and therefore uniquely positions the Cbz compound for multi-step target-oriented synthesis [3][4].

Process Development and Scale-Up Where Cold-Chain Logistics Are Cost-Prohibitive

The room-temperature storage stability of the target compound (Section 3, Evidence Item 3) directly reduces the operational complexity and cost of shipping and warehousing, particularly for international collaborators or pilot-plant environments. When kilogram-scale procurement is anticipated, avoiding the refrigerated transport required for the Boc analog results in tangible cost savings and reduced risk of thermal degradation during transit delays .

Medicinal Chemistry Programs Requiring High-Purity Building Blocks for SAR Studies

The 98% purity specification (Section 3, Evidence Item 4) ensures that structure‑activity relationship (SAR) data generated from this building block are not confounded by variable impurity profiles. This is especially important when the azetidine product is the final biological testing candidate and any uncharacterized impurity could lead to false-positive or false-negative activity readouts .

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